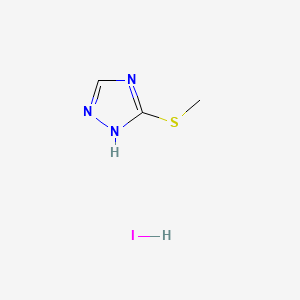
4-bromo-3-(chlorodifluoromethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-(chlorodifluoromethyl)-1H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with bromine, chlorodifluoromethyl, and hydrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-(chlorodifluoromethyl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-3-(chlorodifluoromethyl)pyrazole with suitable reagents to introduce the desired substituents. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(chlorodifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine or chlorodifluoromethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.
Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can produce different oxidized or reduced derivatives .
Scientific Research Applications
4-Bromo-3-(chlorodifluoromethyl)-1H-pyrazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-bromo-3-(chlorodifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-(trifluoromethyl)pyrazole: Similar structure but with a trifluoromethyl group instead of chlorodifluoromethyl.
4-Bromo-3-(chloromethyl)pyrazole: Similar structure but with a chloromethyl group instead of chlorodifluoromethyl.
Uniqueness
4-Bromo-3-(chlorodifluoromethyl)-1H-pyrazole is unique due to the presence of the chlorodifluoromethyl group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C4H2BrClF2N2 |
|---|---|
Molecular Weight |
231.42 g/mol |
IUPAC Name |
4-bromo-5-[chloro(difluoro)methyl]-1H-pyrazole |
InChI |
InChI=1S/C4H2BrClF2N2/c5-2-1-9-10-3(2)4(6,7)8/h1H,(H,9,10) |
InChI Key |
KISTXSIGRQBVFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=C1Br)C(F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


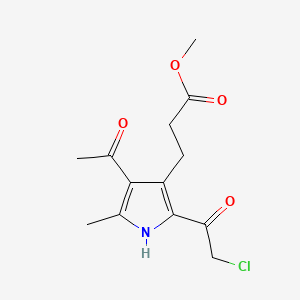
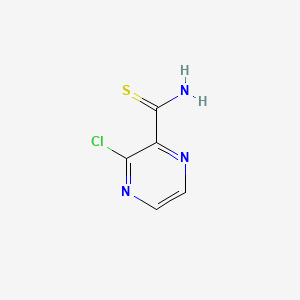
![N-(3-amino-4-methylpentyl)-N-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxamide hydrochloride](/img/structure/B13554923.png)
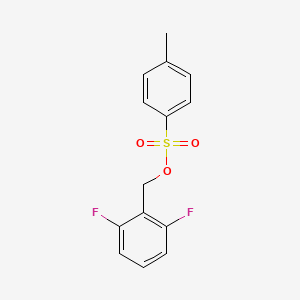
![Tert-butyl 3-hydroxy-8-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13554931.png)

![Tert-butyl 2-(2-methoxy-2-oxoethylidene)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13554944.png)
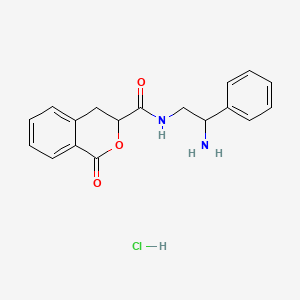
![6-[(Piperidin-4-yl)methyl]pyridin-2-aminedihydrochloride](/img/structure/B13554956.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B13554963.png)
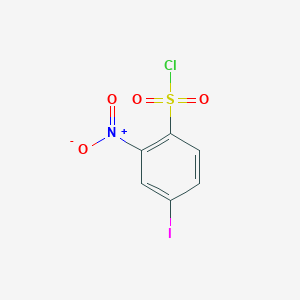

![6-(3-Chloro-2-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13554977.png)
